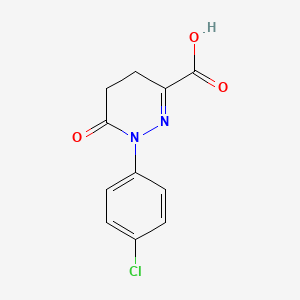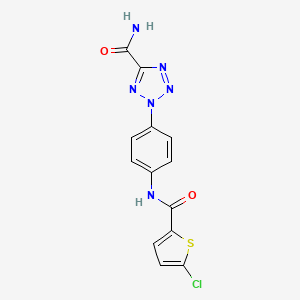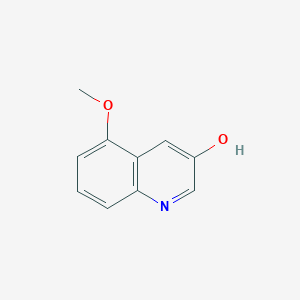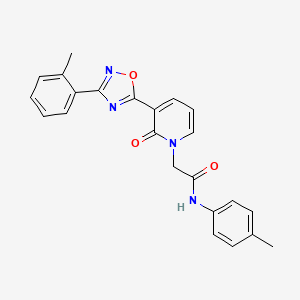![molecular formula C7H7ClN4 B2809847 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 204929-06-6](/img/structure/B2809847.png)
2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine is a pyrrolo-pyrimidine compound . It is used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis
The molecular structure of 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine are complex and involve several steps. For instance, the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is described in detail .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidines, including 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
Pyrimidines are known to exhibit antioxidant effects . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and associated diseases.
Antibacterial Applications
Pyrimidines have been found to possess antibacterial properties . They can inhibit the growth of harmful bacteria, making them potentially useful in the treatment of bacterial infections.
Antiviral Applications
Pyrimidines, including 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine, have been found to exhibit antiviral properties . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections.
Antifungal Applications
Pyrimidines have been found to possess antifungal properties . They can inhibit the growth of harmful fungi, making them potentially useful in the treatment of fungal infections.
Antituberculosis Applications
Pyrimidines have been found to exhibit antituberculosis effects . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Anticancer Applications
A series of pyrrolo[2,3-D]pyrimidine derivatives have been synthesized and tested in vitro against seven selected human cancer cell lines . Some compounds showed promising cytotoxic effects against certain cancer cell lines .
Nitrification Inhibitor
2-Amino-4-chloro-6-methylpyrimidine is a nitrification inhibitor . It can be used to study the influence of chlorine substitution in the pyrimidine ring on the proton donor ability of the amino group in 2-aminopyrimidine .
Mecanismo De Acción
Target of Action
The primary targets of 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine are Bcl2 anti-apoptotic protein and tyrosine kinase inhibitors , particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors . These proteins play crucial roles in cell survival and proliferation, making them important targets for anticancer therapies.
Mode of Action
2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine interacts with its targets by binding to them, thereby inhibiting their function . The molecular docking study showed promising binding affinities of the compound against Bcl2 anti-apoptotic protein . This interaction leads to changes in the cellular processes controlled by these targets.
Biochemical Pathways
The compound affects several biochemical pathways. It up-regulates P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells . These changes in gene expression lead to alterations in the downstream effects of these pathways, including cell cycle regulation and apoptosis.
Result of Action
The compound has been shown to have significant effects at the molecular and cellular levels. It increases the activity of Caspase 8 and BAX, while greatly decreasing the activity of Bcl2 . It also causes cell cycle arrest at the G1/S phase in MCF7 cells . Furthermore, it induces the apoptotic death of MCF7 cells .
Propiedades
IUPAC Name |
4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-3-2-4-5(8)11-7(9)12-6(4)10-3/h2H,1H3,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVHIBLXZDSJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(N=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2809767.png)


![rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride](/img/structure/B2809775.png)
![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2809777.png)
![N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide](/img/structure/B2809778.png)

![3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2809781.png)
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole](/img/structure/B2809782.png)
![N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2809783.png)

![1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2809785.png)
